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Angelic Acid Methyl Ester

Cat. No.: B153205
CAS No.: 5953-76-4
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-PLNGDYQASA-N
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Description

Contextualization of Angelic Acid Methyl Ester within Natural Product Chemistry Research

This compound is an ester form of angelic acid, a monocarboxylic unsaturated organic acid. wikipedia.orgguidechem.com It is primarily studied within the context of its natural origins and its chemical properties, which have implications for various applications.

Occurrence in Plant Species and Natural Sources for Academic Study

This compound, along with its parent acid, is found in a variety of plants, making these natural sources crucial for academic research. wikipedia.orgguidechem.com

Angelic acid is the direct precursor to this compound. safreachronicle.co.za The esterification of angelic acid, often with methanol (B129727), results in the formation of the methyl ester. In nature, angelic acid itself is derived from the amino acid L-isoleucine through a series of metabolic steps. nih.gov This biosynthetic pathway involves the conversion of L-isoleucine to tiglic acid, which then undergoes cis-trans isomerization to form angelic acid. nih.gov

Angelic acid and its esters, including the methyl ester, are prominently found in plants belonging to the Apiaceae family. wikipedia.orgguidechem.compeakscientific.com Notable examples include garden angelica (Angelica archangelica), lovage (Levisticum officinale), and masterwort (Peucedanum ostruthium). wikipedia.org

Roman chamomile (Anthemis nobilis L.), a member of the Asteraceae family, is another significant natural source. wikipedia.orgacs.org The essential oil of Roman chamomile is rich in esters of both angelic acid and tiglic acid, including isobutyl angelate and amyl angelate. wikipedia.org

The common butterbur (Petasites hybridus) is also a well-documented source of angelic acid esters. acs.org Specifically, the compound petasin, which is an ester of angelic acid and the sesquiterpene alcohol petasol, is a key active component of this plant. acs.orggoogle.com

Plant SpeciesFamilyRelevant Compounds
Angelica archangelica (Garden Angelica)ApiaceaeAngelic acid, Angelic acid esters
Anthemis nobilis L. (Roman Chamomile)AsteraceaeEsters of angelic and tiglic acids (including isobutyl angelate and amyl angelate)
Petasites hybridus (Common Butterbur)AsteraceaePetasin (an angelic acid ester)
Levisticum officinale (Lovage)ApiaceaeAngelic acid, Angelic acid esters
Peucedanum ostruthium (Masterwort)ApiaceaeAngelic acid

Isomeric Relationship with Tiglic Acid Methyl Ester in Research Contexts

This compound shares a close chemical relationship with tiglic acid methyl ester, as they are geometric isomers. wikipedia.orgacs.orgbritannica.com

Angelic acid is the cis (or Z) isomer of 2-methyl-2-butenoic acid, while tiglic acid is the trans (or E) isomer. wikipedia.orgguidechem.com This stereochemical difference in the orientation of the methyl groups across the carbon-carbon double bond leads to distinct physical and chemical properties. wikipedia.org Angelic acid is generally less stable than tiglic acid and can be converted to the more stable trans isomer upon heating or treatment with acids. wikipedia.org The reverse transformation from tiglic acid to angelic acid is less favorable. wikipedia.org This isomeric relationship is a key area of stereochemical research, with studies focusing on methods of isomerization and the selective synthesis of each isomer. acs.orggoogle.com

IsomerConfigurationRelative Stability
Angelic Acidcis (Z)Less stable
Tiglic Acidtrans (E)More stable

Historical Perspectives in Academic Discovery and Investigation of Angelic Acid and its Esters

The story of angelic acid and its esters begins in 1842, when the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of garden angelica (Angelica archangelica). peakscientific.comacs.org This discovery laid the foundation for subsequent research into its chemical properties and natural distribution. britannica.com Over the years, chemists have developed various methods for the synthesis of both angelic acid and tiglic acid, as well as their esters, contributing to a deeper understanding of their reactivity and potential applications. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B153205 Angelic Acid Methyl Ester CAS No. 5953-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-2-methylbut-2-enoate
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InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWBYNQJLBIGS-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001302312
Record name Methyl (2Z)-2-methyl-2-butenoate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5953-76-4, 6622-76-0
Record name Methyl (2Z)-2-methyl-2-butenoate
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Record name Methyl 2-methylisocrotonate
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Record name Methyl tiglate
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Record name Methyl (2Z)-2-methyl-2-butenoate
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Record name Methyl 2-methylisocrotonate
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Synthetic Methodologies and Chemical Transformations in Academic Research

Esterification of Angelic Acid for Methyl Ester Synthesis

The synthesis of angelic acid methyl ester is prominently achieved through the esterification of angelic acid. This process involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of a catalyst, to form the corresponding ester and water.

Direct Esterification Approaches

Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental method for producing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com While this is a widely used method for ester synthesis, specific documented research on the direct Fischer-Speier esterification of angelic acid with methanol is not extensively detailed in the provided search results. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com

Transesterification Processes and Mechanisms

Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. This method is particularly relevant for the synthesis of this compound, often through the isomerization of the more readily available tiglic acid esters. googleapis.comgoogle.com The process can be catalyzed by either acids or bases. nih.govjbiochemtech.com

In the context of this compound synthesis, acid-catalyzed transesterification can be employed to convert other esters of angelic acid or, more commonly, to isomerize and transesterify tiglate esters. The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net This is followed by the elimination of the original alcohol to form the new ester.

A significant application is the isomerization of methyl tiglate to methyl angelate. This process can be efficiently achieved by heating methyl tiglate in the presence of an organic sulfinic acid catalyst, followed by distillation to separate the lower-boiling methyl angelate. googleapis.comgoogle.com This isomerization-distillation approach continuously shifts the equilibrium towards the desired product. googleapis.com

Table 1: Acid-Catalyzed Isomerization of Methyl Tiglate

CatalystTemperature (°C)Reaction TimeMethyl Angelate (%)Methyl Tiglate (%)
p-Toluenesulfinic acid12515 min7.2390.48

Data sourced from patent literature describing the heat equilibrium mixture. googleapis.com

Base-catalyzed transesterification is another viable route for the synthesis of esters. The mechanism involves the reaction of an alkoxide with the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. youtube.com This method is widely used in the production of biodiesel (fatty acid methyl esters). nih.govjbiochemtech.com

While specific research on the base-catalyzed transesterification to directly produce this compound is not extensively detailed in the provided results, the general principles are applicable. This process is typically faster than acid-catalyzed transesterification but is sensitive to the presence of free fatty acids, which can lead to soap formation. In the context of angelic acid derivatives, base-catalyzed transesterification is more commonly documented for the conversion of methyl angelate to other angelate esters by heating with a different alcohol in the presence of an ester exchange catalyst. googleapis.com

Diazomethane-Mediated Methyl Ester Synthesis

Diazomethane (B1218177) (CH₂N₂) is a highly effective, albeit hazardous, reagent for the methylation of carboxylic acids to their corresponding methyl esters. researchgate.netmasterorganicchemistry.com The reaction is typically rapid and proceeds with minimal side products. researchgate.net

The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to diazomethane. libretexts.orglibretexts.org This generates a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas as a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org Due to the high reactivity and explosive nature of diazomethane, it is often generated in situ for immediate use. libretexts.orglibretexts.org

While this method is well-established for carboxylic acids in general, specific academic research detailing the synthesis of this compound using diazomethane was not found in the provided search results.

Use of Dimethyl Carbonate as a Methylating Reagent

Dimethyl carbonate (DMC) has emerged as an environmentally friendly or "green" methylating agent, offering a safer alternative to traditional reagents like methyl halides and dimethyl sulfate. organic-chemistry.orgnih.govresearchgate.netnih.gov It is biodegradable, has low toxicity, and its use in methylation reactions often results in the formation of only carbon dioxide and methanol as byproducts. organic-chemistry.org

The methylation of carboxylic acids using dimethyl carbonate is typically carried out under basic conditions, with potassium carbonate (K₂CO₃) being a common catalyst. organic-chemistry.org The reaction generally proceeds at elevated temperatures. unive.it The proposed mechanism involves a direct methyl transfer from dimethyl carbonate to the carboxylate substrate. organic-chemistry.org DMC's reactivity can be tuned, with methylation reactions generally occurring at higher temperatures. nih.gov

This method shows broad substrate compatibility, but specific research on its application for the methylation of angelic acid to its methyl ester is not detailed in the provided search results. However, the general principles suggest it would be a viable and environmentally conscious synthetic route.

Isomerization Studies from Tiglic Acid Methyl Ester

This compound is the (Z)-isomer, or cis isomer, of 2-methyl-2-butenoic acid methyl ester, while tiglic acid methyl ester is the corresponding (E)-isomer, or trans isomer wikipedia.orgchemeo.com. The conversion between these geometric isomers is a key area of study, as tiglic acid and its esters are generally more thermodynamically stable wikipedia.orgacs.org. Research has focused on developing efficient methods to isomerize the readily available tiglate form to the desired angelate form.

A significant advancement in the synthesis of angelic acid esters involves the isomerization of the corresponding tiglic acid esters using organic sulfinic acids as catalysts google.comgoogleapis.com. This method has been shown to selectively promote the geometric isomerization of the double bond without causing positional isomerization, a potential side reaction when using other acidic compounds google.comgoogleapis.com.

The process involves heating a tiglic acid ester, such as methyl tiglate, in the presence of an organic sulfinic acid google.com. Arylsulfinic acids like p-toluenesulfinic acid and benzenesulfinic acid are commonly employed due to their commercial availability and effectiveness googleapis.com. The reaction can be carried out at temperatures ranging from room temperature to 200°C, with a preferred range of 50°C to 170°C to balance reaction rate and catalyst stability google.comgoogleapis.com. The catalyst concentration is typically low, ranging from 0.01% to 10% relative to the tiglic acid ester google.comgoogleapis.com. Heating methyl tiglate with p-toluenesulfinic acid at 125°C results in a thermal equilibrium mixture containing both methyl angelate and methyl tiglate google.com.

Table 1: Catalytic Isomerization Conditions
Catalyst TypeExample CatalystsTypical ConcentrationTemperature RangeSource
Organic Sulfinic Acidsp-Toluenesulfinic acid, Benzenesulfinic acid0.05% to 2%50°C - 170°C google.comgoogleapis.com

Thermal energy plays a crucial role in the isomerization process. While prolonged boiling can cause the less stable angelic acid to convert to tiglic acid, controlled thermal processes can be used to favor the production of methyl angelate from methyl tiglate wikipedia.org. A particularly effective technique is "isomerization-distillation," which exploits the difference in boiling points between the two isomers google.comgoogleapis.com. Methyl angelate has a lower boiling point (128-129°C) than methyl tiglate (138-139°C) google.com.

By heating the mixture of tiglic acid methyl ester and the sulfinic acid catalyst in a rectifying column, the resulting, more volatile methyl angelate can be continuously distilled off as it is formed. This continuous removal of the product shifts the reaction equilibrium, allowing for a continuous and efficient conversion process googleapis.com. This method can be conducted under ordinary pressure for the methyl esters, while adjustments to pressure may be needed for other esters to maintain an optimal reaction temperature google.comgoogleapis.com. While strong mineral acids can induce isomerization, the use of organic sulfinic acids is preferred as they selectively achieve the desired geometric isomerization without causing other structural changes wikipedia.orggoogle.com.

Table 2: Boiling Points of Isomeric Methyl Esters
CompoundIsomerBoiling Point (°C at 760 mmHg)Source
This compound(Z) / cis128-129 google.com
Tiglic Acid Methyl Ester(E) / trans138-139 google.com

The isomerization of tiglic acid to angelic acid can also be achieved through photochemical means wikipedia.org. The conversion from the more stable trans isomer (tiglic acid) to the less stable cis isomer (angelic acid) can be induced by irradiation with ultraviolet (UV) light. However, this process is noted for its low efficiency and slow conversion rate. In one documented experiment, irradiating 13 grams of tiglic acid with a 500-watt lamp for 43 days yielded only 0.36 grams of angelic acid wikipedia.org. This highlights the challenges and low practicality of photochemical methods for large-scale synthesis compared to catalytic approaches.

Synthesis of Novel Angelate Esters for Research

Research extends beyond the synthesis of methyl angelate to the creation of a diverse range of novel angelate esters. These new compounds are often developed for specific applications, such as in the perfume and fragrance industry google.comgoogle.com.

A primary method for synthesizing novel angelate esters is through transesterification (or ester exchange) starting from a readily prepared angelate, such as methyl angelate google.comgoogleapis.com. This process involves heating methyl angelate with a different alcohol in the presence of an ester exchange catalyst google.comgoogle.com. This methodology allows for the incorporation of a wide variety of alcohol moieties, leading to esters with different properties.

Researchers have successfully synthesized numerous novel angelate esters using this approach, demonstrating its versatility. A broad range of alcohols, including unsaturated alcohols, aromatic alcohols, and long-chain alkyl alcohols, have been used google.comgoogleapis.comgoogle.com.

Table 3: Examples of Alcohols Used in Transesterification with Methyl Angelate
Alcohol NameResulting Angelate EsterSource
(Z)-3-Hexenyl alcohol(Z)-3-Hexenyl angelate google.comgoogle.com
n-Amyl alcoholAmyl angelate googleapis.com
n-Hexyl alcoholn-Hexyl angelate google.comgoogleapis.com
Benzyl alcoholBenzyl angelate google.comgoogle.com
GeraniolGeranyl angelate google.comgoogle.com
NerolNeryl angelate google.comgoogle.com
CitronellolCitronellyl angelate google.comgoogle.com
Furfuryl alcoholFurfuryl angelate google.comgoogleapis.com
Cyclohexyl alcoholCyclohexyl angelate google.comgoogle.com

The precise control of stereochemistry is crucial in modern organic synthesis. While the aforementioned isomerization methods provide a route to (Z)-isomers, other advanced catalytic methods are being developed for the stereoselective synthesis of complex molecules containing specific isomeric structures. For instance, in the total synthesis of a clinically relevant prostaglandin (B15479496) D2 metabolite, a Z-selective cross-metathesis reaction was employed to construct a challenging (Z)-β,γ-unsaturated ester side chain nih.gov. This type of methodology, which demonstrates high stereoselectivity and broad functional group tolerance, represents a powerful strategy for introducing the specific (Z)-double bond geometry characteristic of angelate derivatives into more complex molecular frameworks nih.gov. Such catalytic approaches are at the forefront of creating structurally precise and potentially bioactive molecules.

Derivatization Reactions of this compound in Research

The chemical behavior of this compound is characterized by the interplay between its alkene and ester moieties. Researchers have exploited these features to synthesize a range of derivatives. The following sections detail specific transformations at each of these functional groups.

The electron-deficient nature of the double bond in this compound, due to its conjugation with the electron-withdrawing ester group, influences its reactivity towards various reagents. Key transformations include epoxidation, cyclopropanation, and cycloaddition reactions.

Epoxidation: The reaction of α,β-unsaturated esters with epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the synthesis of glycidic esters (epoxy esters). This reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a syn-addition fashion. masterorganicchemistry.comsciforum.netleah4sci.com While this is a general reaction for this class of compounds, specific studies detailing the epoxidation of this compound are not prevalent in readily available literature. The expected product would be methyl 2,3-dimethyl-2,3-epoxybutanoate.

Cyclopropanation: The addition of a carbene or carbenoid to the double bond of an α,β-unsaturated ester yields a cyclopropane (B1198618) derivative. For instance, the reaction with diazomethane in the presence of a suitable catalyst can produce the corresponding cyclopropyl (B3062369) ester. organic-chemistry.orgmasterorganicchemistry.com Another method involves the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple. These reactions are crucial for synthesizing cyclopropane-containing carboxylic acid derivatives, which are valuable building blocks in medicinal and agrochemical research. orgsyn.orgmarquette.eduyoutube.com

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Due to the electron-withdrawing nature of the ester group, this compound can act as a dienophile. For example, in a reaction with a diene like cyclopentadiene, this compound would be expected to form a bicyclic adduct. nih.govsciforum.netrsc.org Lewis acid catalysts are often employed to enhance the reactivity and stereoselectivity of such cycloadditions involving α,β-unsaturated esters. nih.govresearchgate.net The reaction rate and selectivity are influenced by the electronic properties of both the diene and the dienophile. nih.gov

Table 1: Representative Reactions at the Double Bond of α,β-Unsaturated Esters

Reaction TypeReagent(s)Expected Product from Methyl Angelate
Epoxidationm-CPBAMethyl 2,3-dimethyl-2,3-epoxybutanoate
CyclopropanationCH₂N₂ / CatalystMethyl 2,3-dimethylcyclopropane-1-carboxylate
Diels-AlderCyclopentadieneMethyl 2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Reactions at the Ester Functional Group

The ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the parent angelic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring an excess of water. youtube.comyoutube.comresearchgate.net Basic hydrolysis, also known as saponification, is an irreversible reaction that proceeds by nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, yielding the carboxylate salt of angelic acid. Subsequent acidification protonates the salt to give the free carboxylic acid. youtube.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) would yield ethyl angelate and methanol. researchgate.netconicet.gov.armdpi.com This process is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com

Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemicalforums.comdavuniversity.org The reduction of this compound with LiAlH₄ would yield (2Z)-2-methylbut-2-en-1-ol, an unsaturated alcohol. pearson.commasterorganicchemistry.comresearchgate.net The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. pearson.com Catalytic hydrogenation can also be employed to reduce esters to alcohols, often requiring high pressures and temperatures. google.comyoutube.com

Table 2: Representative Reactions at the Ester Functional Group of Methyl Angelate

Reaction TypeReagent(s)Product(s)
Acid HydrolysisH₃O⁺, heatAngelic Acid + Methanol
Basic Hydrolysis (Saponification)1. NaOH, heat2. H₃O⁺Angelic Acid + Methanol
TransesterificationEthanol, H⁺ or EtO⁻Ethyl Angelate + Methanol
Reduction1. LiAlH₄2. H₂O(2Z)-2-methylbut-2-en-1-ol + Methanol

Advanced Analytical Techniques in Characterizing Angelic Acid Methyl Ester

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orguvic.ca

NMR spectroscopy stands as the most powerful technique for the complete structural assignment of Angelic Acid Methyl Ester. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships. preprints.org

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of methyl angelate. The ¹H NMR spectrum shows the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants). The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Spectra for methyl angelate, the (Z)-isomer, are distinct from its (E)-isomer, methyl tiglate. cdnsciencepub.com In methyl angelate, the ¹H NMR spectrum typically shows a quartet for the vinyl proton, which is coupled to the methyl protons across the double bond. The chemical shifts of the methyl groups are also characteristic, with the C-2 methyl and the C-3 methyl appearing at distinct positions. The long-range coupling constants between protons are particularly informative; it has been observed that trans oriented hydrogens across a double bond generally exhibit larger coupling constants than cis oriented hydrogens. cdnsciencepub.com

Table 1: ¹H and ¹³C NMR Data for this compound (Methyl (Z)-2-methylbut-2-enoate)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
1 (C=O)-~168-
2 (C)-~128-
3 (CH)~6.0-6.1~138-139q (quartet), J ≈ 7.1 Hz
4 (CH₃)~2.0~15.8d (doublet), J ≈ 7.1 Hz
5 (C-CH₃)~1.9~20.5s (singlet)
6 (O-CH₃)~3.7~51.0s (singlet)

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data is compiled based on typical values and findings from related studies.

While 1D NMR provides foundational data, 2D NMR experiments are often necessary for unambiguous structural confirmation, especially for complex molecules or to differentiate between isomers. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). github.io For methyl angelate, a COSY spectrum would show a cross-peak between the vinyl proton (H-3) and the protons of the C-4 methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. github.io An HSQC spectrum of methyl angelate would show correlations between H-3 and C-3, the H-4 protons and C-4, the C-2 methyl protons and their carbon, and the ester methyl protons with the ester methyl carbon. This helps to assign the ¹³C signals definitively. The phase of the HSQC peaks can also provide multiplicity information, similar to a DEPT experiment. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of whether they are bonded. For methyl angelate, the key NOESY correlation would be between the vinyl proton (H-3) and the protons of the methyl group at C-2. This spatial proximity is characteristic of the (Z)-configuration, whereas in the (E)-isomer (methyl tiglate), the vinyl proton would show a correlation to the ester's methyl protons.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a 1D ¹³C NMR experiment that provides information about the number of protons attached to each carbon. uvic.ca In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like C=O and the C-2 olefinic carbon) are not observed. For methyl angelate, this technique would show three positive signals corresponding to the methine (CH) at C-3 and the two methyl (CH₃) groups, helping to distinguish them from any potential methylene (B1212753) (CH₂) or quaternary carbons. uvic.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysispreprints.orgrsc.orguvic.ca

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and quantification of volatile compounds like this compound in complex mixtures, such as essential oils. ni.ac.rsslu.se

In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. ekb.eg

The identification of this compound is confirmed by two key pieces of data:

Retention Time (or Retention Index, RI): The specific time it takes for the compound to pass through the GC column. This is compared to the retention time of a known standard analyzed under the same conditions. ni.ac.rs

Mass Spectrum: The pattern of fragments produced upon ionization. This pattern is a unique "fingerprint" for the molecule. For this compound (Molecular Weight: 114.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 114, along with characteristic fragment ions resulting from the loss of specific groups, such as the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOCH₃). scbt.com

Table 2: Expected GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Ion IdentityDescription
114[M]⁺Molecular Ion
83[M - OCH₃]⁺Loss of the methoxy group
55[C₄H₇]⁺A common fragment in unsaturated esters
41[C₃H₅]⁺Allyl cation fragment

Note: Relative intensities of fragments are crucial for identification and comparison with spectral libraries.

While the prompt specifically mentions ESI-MS for methyl chlorogenate formation, this section will focus on the application of Electrospray Ionization-Mass Spectrometry (ESI-MS) to the analysis of methyl esters like methyl angelate, as it is a powerful technique for this class of compounds.

ESI is a soft ionization technique that typically imparts less energy to the molecule during the ionization process compared to EI. rsc.org This results in minimal fragmentation and a strong signal for the intact molecule, usually as a protonated species [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. This makes ESI-MS particularly useful for accurately determining the molecular weight of a compound.

The direct infusion of a sample into an ESI-MS system can be a promising and rapid method for quantifying fatty acid methyl esters (FAMEs) in a sample. rsc.org Because different esters may ionize with varying efficiency, the concept of relative ionization efficiency (RIE) is used to achieve accurate quantification. This approach can serve as a valuable alternative or complementary technique to traditional GC-based methods for analyzing the composition of ester mixtures. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a unique spectrum is generated that corresponds to the vibrational frequencies of its chemical bonds. For an α,β-unsaturated ester like this compound, the IR spectrum is distinguished by several characteristic absorption bands.

The most prominent peak is due to the carbonyl (C=O) stretching vibration of the ester group. libretexts.org In saturated esters, this absorption typically appears around 1735-1750 cm⁻¹. However, for this compound, conjugation of the carbonyl group with the C=C double bond lowers the vibrational frequency, shifting the peak to approximately 1715-1725 cm⁻¹. libretexts.orglibretexts.org Another key feature is the stretching vibration of the C-O bond within the ester functionality, which gives rise to strong absorptions in the 1300 to 1000 cm⁻¹ region. spectroscopyonline.com Specifically, ethanoate esters often show a C-O stretch between 1230 and 1250 cm⁻¹. docbrown.info

The presence of the carbon-carbon double bond (C=C) is indicated by a stretching absorption in the 1640 to 1680 cm⁻¹ range. libretexts.org Additionally, C-H stretching vibrations associated with the methyl groups and the vinyl group appear in the region of 2860 to 3100 cm⁻¹. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations unique to the molecule, which can be used for definitive identification by comparing it to a reference spectrum. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Bond Wavenumber Range (cm⁻¹) Intensity/Description
Ester Carbonyl C=O 1715 - 1725 Strong, sharp (Conjugated)
Alkene C=C 1640 - 1680 Medium
Ester C-O Stretch C-O 1230 - 1300 Strong
Vinyl C-H Stretch =C-H 3020 - 3100 Medium
Aliphatic C-H Stretch C-H 2860 - 2975 Medium to Strong
FTIR-ATR Spectroscopy for Surface Reactivity Studies

Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) spectroscopy is a powerful surface-sensitive technique that can be used to study the reactivity of this compound on various substrates. nih.gov This method allows for the analysis of thin films or adsorbed molecular layers without complex sample preparation. ucdavis.edu In a potential application, an ATR crystal (such as zinc selenide (B1212193) or germanium) could be coated with a catalyst or a material of interest, and then exposed to this compound in either a liquid or vapor phase.

The resulting spectrum would reveal changes in the chemical bonding of the ester upon interaction with the surface. For instance, the adsorption of this compound onto a mineral surface could be monitored by observing shifts in the C=O and C=C stretching frequencies, providing insight into the nature of surface-ester interactions. nih.gov This technique is particularly valuable for investigating surface-mediated reactions like polymerization, degradation, or catalytic conversion. Researchers have successfully used ATR-FTIR to detect and differentiate metabolic acids on calcite surfaces and to characterize organic functional groups on aerosol particles, demonstrating its utility for identifying compounds and their reaction products on solid interfaces. nih.govucdavis.edu

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch As an α,β-unsaturated ester, the electronic structure of this compound is characterized by the presence of both π orbitals (from the C=C and C=O bonds) and non-bonding (n) orbitals on the oxygen atoms. This configuration allows for two primary types of electronic transitions. hnue.edu.vn

π → π* Transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this compound, this transition is of high energy but is shifted to a longer wavelength (a bathochromic shift) compared to isolated chromophores. libretexts.org This results in a strong absorption band typically observed in the range of 200-250 nm. hnue.edu.vn

n → π* Transition: An electron from a non-bonding orbital on one of the oxygen atoms is promoted to the π* antibonding orbital of the carbonyl group. uzh.ch These transitions are generally of lower energy and much lower intensity (forbidden transitions) than π → π* transitions, appearing as a weak absorption band at a longer wavelength, often above 280 nm. hnue.edu.vn

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity. amazonaws.com The conjugation of the double bond with the carbonyl group is crucial, as it leads to the intense absorption characteristic of enones and related systems. hnue.edu.vn

Table 2: Typical Electronic Transitions for this compound

Transition Wavelength (λmax) Molar Absorptivity (ε) Characteristics
π → π* ~220 - 250 nm High (8,000 - 20,000) Allowed transition, intense absorption
n → π* ~280 - 300 nm Low (~15 - 100) Forbidden transition, weak absorption

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for the purification of this compound and for its quantitative analysis, particularly in distinguishing it from its geometric isomer, Tiglic Acid Methyl Ester.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs), the class to which this compound belongs. researchgate.net For effective analysis, triglycerides are typically converted to their corresponding methyl esters via transesterification, though in this case, the target analyte is already a methyl ester. researchgate.netmdpi.com

Method development focuses on optimizing the separation of a complex mixture of FAMEs. mdpi.com Key parameters include:

Column Selection: Capillary columns with polar stationary phases, such as those containing cyanopropyl or polyethylene (B3416737) glycol (e.g., Omegawax), are commonly used. researchgate.netsigmaaldrich.com These phases provide good resolution for FAMEs, including the separation of saturated and unsaturated esters.

Temperature Programming: A programmed temperature ramp is employed to ensure that both volatile and less-volatile components elute as sharp, well-resolved peaks in a reasonable timeframe.

Injector and Detector: A split/splitless injector is used to introduce the sample, which is then vaporized. internationaloliveoil.org A Flame Ionization Detector (FID) is standard for quantitative analysis due to its high sensitivity and wide linear range for hydrocarbons. internationaloliveoil.org

Identification of this compound is achieved by comparing its retention time to that of a certified reference standard under identical GC conditions. researchgate.net Quantification is performed by integrating the peak area, often using an internal standard for improved accuracy. internationaloliveoil.org

Table 3: Example GC-FID Method Parameters for FAME Analysis

Parameter Condition
Instrument Gas Chromatograph with FID
Column Omegawax (30 m x 0.53 mm ID, 0.5 µm) sigmaaldrich.com
Carrier Gas Hydrogen or Helium internationaloliveoil.org
Injector Temperature 250 °C
Detector Temperature 260 °C
Oven Program Initial hold at 100°C, ramp to 240°C
Injection 1 µL, Split mode

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for samples that are thermally unstable or for preparative-scale separations. For the analysis of this compound, reversed-phase HPLC is a common approach. nih.gov

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govresearchgate.net Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is often performed using a UV detector, set to a wavelength where the analyte absorbs strongly (e.g., the λmax of the π → π* transition). researchgate.net

A significant advantage of HPLC is its ability to separate geometric isomers. For the challenging separation of cis/trans isomers like this compound and Tiglic Acid Methyl Ester, silver ion HPLC (Ag+-HPLC) is particularly effective. nih.gov This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π electrons of the double bonds. The differing stereochemistry of the cis and trans isomers leads to different strengths of interaction and thus different retention times, allowing for their effective separation. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers profound insights into the molecular properties of this compound, complementing experimental data from spectroscopic and chromatographic analyses. Using methods like Density Functional Theory (DFT), researchers can model the molecule's behavior with high accuracy. pnrjournal.com

A typical theoretical study on this compound would involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the optimized molecular structure) by finding the minimum energy conformation. This provides precise bond lengths and angles. pnrjournal.com

Vibrational Frequency Analysis: Simulating the molecule's vibrational modes. The calculated frequencies can be directly compared to the experimental IR spectrum, aiding in the assignment of specific absorption bands to particular bond vibrations. pnrjournal.com

Electronic Property Calculation: Determining electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is related to the energy of electronic transitions observed in UV-Visible spectroscopy. libretexts.org

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability and reactivity. pnrjournal.com

Such computational studies, as have been performed on analogous molecules like 2-oxovaleric acid methyl ester, provide a fundamental understanding of the relationships between molecular structure and the observed chemical and physical properties. pnrjournal.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) serves as a powerful quantum-mechanical tool for investigating the electronic structure and predicting the vibrational spectra of this compound. als-journal.com This computational method allows for the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. psu.edu The theory is considered one of the most suitable methods for simulating vibrational wavenumbers and molecular structure. oatext.com

Electronic Structure Analysis: DFT calculations are employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability. vjst.vn Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites that are critical for predicting intermolecular interactions. vjst.vnresearchgate.net

Vibrational Spectra Analysis: A significant application of DFT is the calculation of theoretical vibrational spectra (Infrared and Raman). oatext.com By performing frequency calculations on the optimized geometry, a set of harmonic vibrational frequencies is obtained. These calculated frequencies can be compared with experimental FTIR and FT-Raman spectra to aid in the complete assignment of fundamental vibrational modes. researchgate.net For instance, stretching vibrations of the carbonyl group (C=O) and twisting and rocking vibrations of the methylene (CH2) groups can be precisely assigned. oatext.com The strong correlation typically observed between the DFT-calculated spectrum and experimental results validates both the computational model and the experimental assignments. oatext.com

Below is a table summarizing common DFT methods and basis sets used for analyzing organic molecules like this compound.

Parameter Method/Basis Set Purpose Reference
Geometry OptimizationB3LYPA hybrid functional commonly used for accurate structural prediction. als-journal.comoatext.com
6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for detailed structural and electronic calculations. als-journal.comresearchgate.net
Vibrational FrequenciesB3LYP/6-311G(d,p)Calculation of harmonic frequencies to predict IR and Raman spectra. researchgate.net
Electronic SpectraTD-DFTTime-Dependent DFT is used to calculate electronic excitation energies and predict UV-Vis absorption spectra. vjst.vn
Electronic PropertiesNBO AnalysisNatural Bond Orbital analysis investigates charge distribution and intra- and intermolecular interactions. vjst.vn

Molecular Dynamics Simulations for Interaction Studies

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound, particularly its interactions with other molecules, such as biological macromolecules or solvent environments. mdpi.com These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into processes like protein-ligand binding and conformational changes. dovepress.com

Force Field Parameterization: A critical initial step for any MD simulation is the selection and validation of a suitable force field. For esters, the Generalized Amber Force Field (GAFF) is often employed, sometimes with modified charges to accurately reproduce experimental data like liquid density and diffusion coefficients. nih.gov Proper parameterization is essential for ensuring the simulation realistically portrays the molecular interactions. nih.gov

Simulation of Molecular Interactions: MD simulations are particularly valuable for studying how this compound interacts with biological targets, such as proteins. nih.gov In a typical setup, the ester is placed in a simulation box with the target protein, solvated with water molecules (e.g., TIP3P model), and subjected to periodic boundary conditions. nih.gov The simulation is run for a significant duration (e.g., hundreds of nanoseconds) at constant temperature and pressure to mimic physiological conditions. nih.govfrontiersin.org

Analysis of Simulation Trajectories: The output trajectory is a rich source of information. Key analyses include:

Root Mean Square Deviation (RMSD): Tracks the conformational changes of the protein and ligand over time to assess the stability of the complex. dovepress.comnih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein upon ligand binding. nih.gov

Interaction Energy Analysis: Calculates the binding energy between the ester and the protein, often decomposing it into contributions from van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov

The table below outlines a typical setup for an MD simulation studying the interaction of a small molecule with a protein.

Simulation Parameter Typical Value/Method Purpose Reference
Force FieldAMBER, GAFF, OPLS3Defines the potential energy function for all atoms in the system. mdpi.comnih.govnih.gov
Solvent ModelTIP3P WaterExplicitly models the aqueous environment. nih.gov
System SetupCubic Box, 10 Å distanceDefines the simulation cell with periodic boundary conditions. nih.gov
Simulation Time200 - 500 nsDuration needed to observe significant conformational sampling and stable interactions. nih.govfrontiersin.org
Temperature Control298 KMaintains the system at a constant, physiologically relevant temperature. nih.gov
Pressure Control1 barMaintains the system at a constant pressure. nih.gov
Analysis ToolsGromacs, AMBERSoftware packages used to run and analyze MD simulations. mdpi.comnih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, this involves understanding the rotational barriers and relative stabilities of conformers, which is crucial as the molecule's shape dictates its biological activity and physical properties.

Energy Minimization: The first step in any conformational analysis is energy minimization. This computational process adjusts the geometry of the molecule to find a structure corresponding to a local minimum on the potential energy surface. psu.edu This is equivalent to finding a stable, static structure where the net force on every atom is zero. psu.edu Methods like the steepest descent or the more efficient Truncated Newton Conjugated Gradient (TNCG) are used to achieve this minimized state, which serves as a starting point for further analysis or simulations. psu.edunih.gov

Exploring Conformational Space: this compound, like other esters, can exist in different conformations, primarily due to rotation around the C-O single bond, leading to cis and trans planar arrangements. The relative stability of these conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.org Advanced computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting conformation. mdpi.com

The results of such an analysis can be presented as a potential energy map, showing the energy of the molecule as a function of one or more torsional angles. This allows for the identification of the global energy minimum (the most stable conformer) and other low-energy, accessible conformations. psu.edu The energy difference between these conformers determines their relative populations at a given temperature.

The following table illustrates a hypothetical result from a conformational analysis of this compound, comparing the relative energies of its primary conformers.

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Stability
trans~180°0.00Most Stable (Global Minimum)
cis~0°+2.50Less Stable
gauche~60°+1.25Intermediate

Mechanistic Investigations of Reactions Involving Angelic Acid Methyl Ester

Reaction Mechanism Elucidation in Synthesis

The synthesis of angelic acid methyl ester can be achieved through several routes, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and product yields.

Nucleophilic Acyl Substitution Mechanisms in Ester Formation and Exchange

The formation of this compound, like other esters, typically proceeds via nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group.

In the context of producing methyl esters, a common laboratory method involves the reaction of an acid chloride with methanol (B129727). youtube.com This reaction is a prime example of nucleophilic acyl substitution. youtube.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl group. This is followed by the departure of the leaving group, in this case, chloride. youtube.comoregonstate.edu The process results in the formation of the corresponding ester. youtube.com The reactivity of the acyl compound is a key factor; acid halides are highly reactive due to the presence of an excellent leaving group (halide ion) and an activated carbonyl group. oregonstate.edu

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The oxygen atom of the alcohol (e.g., methanol) attacks the carbonyl carbon of the angelic acid derivative (e.g., angeloyl chloride). This forms a tetrahedral intermediate. oregonstate.educhemistrytalk.org

Leaving Group Departure: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. oregonstate.edu

Table 1: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

Derivative Reactivity Leaving Group
Acyl Chloride Very High Cl⁻
Acid Anhydride High RCOO⁻
Ester Moderate RO⁻
Amide Low R₂N⁻
Carboxylate Very Low O²⁻

This table illustrates the relative reactivity of various carboxylic acid derivatives, which is largely determined by the stability of the leaving group. chemistrytalk.orgmasterorganicchemistry.com

Isomerization Mechanism Research

This compound, the (Z)-isomer, can be isomerized to its more thermodynamically stable (E)-isomer, methyl tiglate. This cis-trans isomerization is a significant area of research.

The conversion of angelic acid to tiglic acid, the parent acids of the esters, can be achieved by heating, treatment with acids, or prolonged storage. wikipedia.org The reverse transformation from the trans to the cis isomer is less favorable and can be induced by UV light. wikipedia.org

For the esters, this isomerization is often catalyzed. One patented process describes the isomerization of methyl tiglate to methyl angelate using an organic sulfinic acid, such as p-toluenesulfinic acid, as a catalyst. google.comgoogle.com The reaction is typically carried out at temperatures between 50°C and 170°C. google.comgoogle.com The process reaches a thermal equilibrium, with the mixture containing a higher proportion of the more stable methyl tiglate. google.com For instance, heating methyl tiglate with p-toluenesulfinic acid at 125°C results in an equilibrium mixture containing approximately 7.10-7.23% methyl angelate and 90.48-90.60% methyl tiglate. google.comgoogle.com The mechanism for this sulfinic acid-catalyzed isomerization involves the reversible addition-elimination of the sulfinic acid across the double bond, allowing for rotation around the single bond in the intermediate before elimination restores the double bond in either the cis or trans configuration.

Table 2: Equilibrium Composition of Methyl Angelate and Methyl Tiglate

Catalyst Temperature (°C) % Methyl Angelate % Methyl Tiglate Source
p-Toluenesulfinic acid 125 7.23 90.48 google.com
Benzenesulfinic acid 125 7.10 90.60 google.com

This interactive table shows the equilibrium composition of the two isomers under different catalytic conditions.

Catalytic Pathways in Methoxycarbonylation

Methoxycarbonylation of alkenes or alkynes is an industrially important method for synthesizing esters. The methoxycarbonylation of ethene to produce methyl propanoate, for example, is a key step in the production of methyl methacrylate. researchgate.net This reaction is often catalyzed by palladium complexes. researchgate.net

While specific studies on the methoxycarbonylation to directly produce this compound are less common, the general mechanism provides insight. The catalytic cycle for alkene methoxycarbonylation typically involves:

Alkene Coordination: The alkene coordinates to the metal center (e.g., Palladium).

Migratory Insertion: The alkene inserts into a metal-hydride or metal-methoxycarbonyl bond.

CO Insertion: A molecule of carbon monoxide inserts into the resulting metal-alkyl bond.

Reductive Elimination/Alcoholysis: The final ester product is released, regenerating the active catalyst.

A recent development in this area is the use of single-atom catalysts, such as Pt₁/MoS₂, for ethylene (B1197577) methoxycarbonylation. nih.gov In this heterogeneous system, methanol dissociates on Mo sites, while ethylene is activated at the Pt site. A subsequent carbonylation step, which is rate-determining, and methoxylation lead to the final product, methyl propanoate. nih.gov This highlights a metal-support concerted catalysis mechanism. nih.gov Such advanced catalytic systems could potentially be adapted for the selective synthesis of unsaturated esters like this compound from appropriate alkyne precursors.

Degradation Pathways and Stability Studies

The stability of this compound is influenced by thermal stress and oxidative conditions, leading to various degradation products.

Thermal Degradation Studies

Upon heating, this compound can undergo isomerization to the more stable methyl tiglate. wikipedia.org At higher temperatures, more extensive degradation occurs. Studies on the pyrolysis of related 1-pyrazolines, which can be synthesized from methyl angelate, indicate that thermal decomposition leads to the elimination of nitrogen and the formation of olefins. bac-lac.gc.ca

Oxidative Degradation Mechanisms

The double bond in this compound makes it susceptible to oxidative degradation. The general mechanism for the oxidative degradation of unsaturated esters often involves a free-radical chain reaction, similar to that seen in other unsaturated organic molecules. This process is typically initiated by factors like heat and the presence of oxygen. researchgate.net

The mechanism can be broken down into three main stages:

Initiation: Formation of free radicals (R•) through the abstraction of a hydrogen atom. researchgate.net

Propagation: The radical (R•) reacts with oxygen to form a peroxide radical (ROO•), which can then abstract a hydrogen from another molecule, propagating the chain and forming a hydroperoxide (ROOH). These hydroperoxides can decompose to create new radicals. researchgate.net

Termination: Radicals react with each other to form stable, non-radical products. researchgate.net

Studies on the oxidation of fatty acid methyl esters show that this process leads to the formation of various decomposition products, including aldehydes, carboxylic acids, and ketones. researchgate.net For unsaturated esters, oxidation can lead to the cleavage of the double bond, resulting in smaller molecule fragments. The presence of a double bond, as in this compound, makes it more prone to oxidation compared to its saturated counterparts.

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the study of reactions involving this compound, an α,β-unsaturated ester, isotopic labeling can elucidate the intricate details of bond-forming and bond-breaking steps. By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612) (D), carbon-12 with carbon-13, or oxygen-16 with oxygen-18), researchers can track the fate of these labeled positions in the final products and identify key intermediates.

Detailed research into the hydrogenation of α,β-unsaturated compounds has utilized deuterium labeling to reveal significant mechanistic differences between the reactions of acids (like angelic acid) and their corresponding esters (like this compound). researchgate.net Such studies are crucial for understanding and optimizing catalytic processes.

One key area of investigation is the catalytic hydrogenation of the carbon-carbon double bond. Isotopic labeling studies using deuterium gas (D₂) or deuterated solvents have provided profound insights. For instance, research on ruthenium-bis(phosphine) catalyzed hydrogenations demonstrated that α,β-unsaturated acids and α,β-unsaturated esters follow fundamentally different mechanistic pathways. researchgate.net While angelic acid itself proceeds via a mechanism involving heterolytic cleavage of dihydrogen, esters like this compound are proposed to react through a mechanism involving the homolytic cleavage of dihydrogen. researchgate.net

These distinct pathways are a direct consequence of the substrate's chemical nature. The carboxylic acid can participate in the activation of H₂, whereas the ester group does not, leading to a different mode of action by the catalyst. The findings from these types of studies are summarized in the table below.

Table 1: Mechanistic Divergence in Catalytic Hydrogenation based on Isotope Labeling Studies

Substrate Type Proposed Dihydrogen (H₂) Activation Key Mechanistic Feature Source
α,β-Unsaturated Acids (e.g., Angelic Acid) Heterolytic Cleavage The acidic proton of the substrate participates in the H₂ activation step. researchgate.net

Another application of isotope labeling is in determining the origin of atoms in addition reactions. For example, in the 1,3-dipolar cycloaddition of diazomethane (B1218177) to methyl angelate, which forms a pyrazoline derivative, isotope labeling could be used to confirm the concerted nature of the reaction. bac-lac.gc.ca While not specifically reported for methyl angelate, kinetic isotope effect (KIE) studies on related pyrazoline decompositions have been performed by labeling the C-5 position with deuterium. bac-lac.gc.ca A negligible secondary α-deuterium KIE in such a study provided strong evidence for a mechanism where the C-N bond does not break in the rate-determining step. bac-lac.gc.ca

Furthermore, oxygen-18 (¹⁸O) labeling is instrumental in confirming the mechanism of esterification and hydrolysis. In a hypothetical study on the acid-catalyzed hydrolysis of this compound, using ¹⁸O-labeled water (H₂¹⁸O) would allow for the definitive determination of which bond is cleaved. If the resulting angelic acid contains the ¹⁸O label, it confirms that the reaction proceeds via the cleavage of the acyl-oxygen bond, a hallmark of the widely accepted AAC2 mechanism for ester hydrolysis. Conversely, if the methanol produced contains the ¹⁸O label, it would point to the cleavage of the alkyl-oxygen bond. Such studies have been fundamental in establishing the mechanisms for esterification and hydrolysis for a vast range of esters. acs.orgresearchgate.net

Table 2: Illustrative Use of ¹⁸O Labeling in the Hydrolysis of this compound

Labeled Reactant Expected ¹⁸O-Labeled Product (AAC2 Mechanism) Mechanistic Insight
H₂¹⁸O Angelic Acid-¹⁸O Nucleophilic attack by water occurs at the carbonyl carbon, followed by cleavage of the acyl-oxygen bond.
This compound (carbonyl-¹⁸O) Angelic Acid-¹⁸O The carbonyl oxygen is retained in the final carboxylic acid product.

These examples demonstrate the indispensable role of isotope labeling in moving beyond speculation to provide concrete evidence for reaction mechanisms involving this compound. The data gathered from such studies are critical for the rational design of catalysts and the optimization of reaction conditions for this and other related chemical compounds.

Biochemical and Biological Research Perspectives

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of angelic acid and its esters, including angelic acid methyl ester, involves complex pathways that are of significant interest in biochemical research. While the complete biosynthetic routes in many organisms are still under investigation, key intermediates and enzymatic steps have been identified, particularly in microorganisms.

The de novo synthesis of the angelic acid moiety has been a subject of study, particularly in the context of producing valuable angelate compounds. Research has focused on engineering microorganisms like Saccharomyces cerevisiae to produce angelyl-CoA, the activated form of angelic acid. researchgate.net Initial strategies involved expressing genes from the ssf biosynthetic cluster of Streptomyces sp. SF2575 in yeast and feeding propionate (B1217596) to increase the intracellular pool of propionyl-CoA, a key precursor. researchgate.net

Further investigations have identified important intermediates in the pathway, such as methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA. biocrick.com The expression of a propionyl-CoA carboxylase from Streptomyces coelicolor has been shown to enhance the production of angelyl-CoA. biocrick.com These studies demonstrate the feasibility of producing angelyl-CoA in yeast from carboxylic acid precursors, paving the way for more sustainable production of angelates. researchgate.net

Precursor/IntermediateOrganism/SystemKey Findings
PropionateSaccharomyces cerevisiae expressing ssf genesIncreased intracellular propionyl-CoA, leading to angelyl-CoA production. researchgate.net
Methyl-malonyl-CoASaccharomyces cerevisiaeIdentified as a key intermediate in the angelyl-CoA biosynthetic pathway. biocrick.com
3-hydroxyl-2-methyl-butyryl-CoASaccharomyces cerevisiaeIdentified as another important intermediate in the pathway. biocrick.com
Angelic acidYeast expressing acyl-CoA ligasesLed to the production of angelyl-CoA. biocrick.comresearchgate.net

Bioconversion offers an alternative route to the synthesis of this compound, utilizing microorganisms or their enzymes to transform precursor molecules. One notable example is the biotransformation of oleanolic acid by the bacterium Nocardia sp. NRRL 564, which results in the esterification of the carboxyl group at C28 to form oleanolic acid methyl ester. mdpi.com Similarly, Nocardia iowensis has been shown to convert oleanolic acid into its methyl ester. mdpi.com

The process of bioconversion is often favored due to its simplicity, safety, and efficiency in modifying organic compounds under mild conditions. mdpi.com While direct bioconversion to this compound from a simple precursor is not extensively documented, the principles of microbial esterification are well-established. For instance, the conversion of tiglic acid, the trans-isomer of angelic acid, to its methyl ester can be achieved selectively using certain biocatalysts.

PrecursorMicroorganismResulting Product
Oleanolic AcidNocardia sp. NRRL 564Oleanolic Acid Methyl Ester mdpi.com
Oleanolic AcidNocardia iowensisOleanolic Acid Methyl Ester mdpi.com

In plants, angelic acid is often found as an ester component of more complex molecules, particularly in species of the Apiaceae family. wikipedia.orgebi.ac.uk For example, it is a constituent of pyrrolizidine (B1209537) alkaloids, where it esterifies the necine base. researchgate.net The biosynthesis of the angelic acid moiety in these alkaloids is derived from the amino acid L-isoleucine. nih.gov The pathway involves the deamination of L-isoleucine to form an intermediate that is subsequently hydroxylated and dehydrated to yield tiglyl-CoA, which can then be isomerized to angelyl-CoA. researchgate.net This activated form is then transferred to the necine base. researchgate.net

Angelic acid esters are also key components of compounds like petasin, found in the butterbur plant, and are responsible for some of the plant's medicinal properties. wikipedia.orgacs.org The presence of angelic acid and its esters is crucial for the plant's defense mechanisms against herbivores and pathogens. researchgate.net

Enzymatic Transformations and Biocatalysis

The enzymatic synthesis and modification of esters like this compound are central to biocatalysis, offering environmentally friendly alternatives to chemical methods.

The formation and breakdown of the ester bond in this compound are catalyzed by specific enzymes. Esterification, the formation of the ester, can be carried out by lipases. nih.govnih.gov For instance, immobilized Candida antarctica lipase (B570770) has been used for the methyl esterification of free fatty acids. researchgate.net The reverse reaction, hydrolysis, is also catalyzed by enzymes, often lipases, which break the ester bond to yield the corresponding carboxylic acid and alcohol. monash.edunih.gov These enzymatic processes are advantageous as they operate under mild conditions and exhibit high selectivity. inflibnet.ac.in

Enzyme TypeReactionExample
LipaseEsterificationCandida antarctica lipase for methyl esterification of fatty acids. nih.govresearchgate.net
LipaseHydrolysisFree liquid lipases for the hydrolysis of fatty acid methyl esters. monash.edu
Carboxylic Acid Reductase (CAR)Reduction of carboxylic acidsA chemo-enzymatic approach combining CAR and a Wittig reaction to synthesize α,β-unsaturated esters. researchgate.net

Microbial biotransformation is a powerful tool for modifying natural products and creating novel derivatives. nih.gov Various microorganisms, including bacteria and fungi, possess enzymes capable of catalyzing a wide range of reactions. inflibnet.ac.in Studies have shown that microbes can transform complex molecules, leading to products with altered biological activities. nih.gov For instance, the biotransformation of oleanolic acid by fungi like Fusarium lini produces oxidative metabolites. mdpi.com

The use of microbial cell extracts has also been explored for the production of flavor compounds through the transformation of non-volatile precursors. semanticscholar.org This approach highlights the potential of using microbial systems to generate specific esters. While specific studies on the microbial biotransformation to produce this compound are not abundant, the existing research on related compounds demonstrates the feasibility and potential of this strategy. mdpi.comnih.gov

MicroorganismSubstrateKey Transformation
Nocardia sp. NRRL 564Oleanolic AcidEsterification mdpi.com
Nocardia iowensisOleanolic AcidEsterification mdpi.com
Fusarium liniOleanolic AcidOxidation mdpi.com
Rhizopus oryzaeIsobavachalconeTransformation of the substrate nih.gov
Mucor hiemalis4-HydroxyderricinTransformation of the substrate nih.gov

Intermediates and Metabolites in Biological Systems

The study of this compound within biological contexts necessitates an understanding of its precursors and its degradation products. Research has primarily illuminated the biosynthetic route to its activated form, angelyl-CoA, and the general metabolic processes that govern the breakdown of fatty acid methyl esters.

Role of Methyl-Malonyl-CoA in Biosynthesis

The biosynthesis of the angelate moiety does not typically proceed through the direct esterification of angelic acid but rather via its activated thioester form, angelyl-CoA. A key building block in the formation of angelyl-CoA in several microorganisms is methyl-malonyl-CoA. nih.govresearchgate.netnih.gov This biosynthetic pathway has been notably elucidated in bacteria, such as Polymorphospora rubra and engineered Saccharomyces cerevisiae, and involves a sequence of enzymatic reactions analogous to fatty acid synthesis. nih.govnih.govelsevierpure.com

The process commences with a Claisen condensation reaction between acetyl-CoA and methyl-malonyl-CoA. nih.govelsevierpure.com This reaction is catalyzed by a β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III) homolog, yielding the intermediate 2-methylacetoacetyl-CoA (MAA-CoA). nih.govresearchgate.net Following this, MAA-CoA undergoes a reduction step. A 3-ketoacyl-ACP reductase, utilizing NADPH as a cofactor, converts MAA-CoA to 3-hydroxy-2-methylbutyryl-CoA (HMB-CoA). nih.govelsevierpure.com The final step in the formation of angelyl-CoA is a dehydration reaction, where an enoyl-CoA hydratase catalyzes the removal of a water molecule from HMB-CoA to form the double bond characteristic of angelyl-CoA. nih.govelsevierpure.com

In engineered yeast, the production of angelyl-CoA has been achieved by expressing the necessary genes from bacterial sources, such as the ssf cluster from Streptomyces sp. nih.govnih.gov By providing precursors like propionate (which is converted to propionyl-CoA and then carboxylated to methyl-malonyl-CoA) or by directly supplementing with methyl-malonate, researchers have successfully produced angelyl-CoA. nih.govresearchgate.net

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Angelyl-CoA from Methyl-Malonyl-CoA

StepSubstrate(s)EnzymeEnzyme ClassProduct
1Acetyl-CoA + Methyl-Malonyl-CoAThgI / SsfNβ-ketoacyl-(acyl-carrier-protein) synthase III (KAS III)2-Methylacetoacetyl-CoA (MAA-CoA)
22-Methylacetoacetyl-CoA (MAA-CoA)ThgK / SsfK3-ketoacyl-(acyl-carrier-protein) reductase3-Hydroxy-2-methylbutyryl-CoA (HMB-CoA)
33-Hydroxy-2-methylbutyryl-CoA (HMB-CoA)ThgH / SsfJEnoyl-CoA hydrataseAngelyl-CoA

This table summarizes the core enzymatic steps identified in microorganisms like Polymorphospora rubra (Thg enzymes) and Streptomyces sp. (Ssf enzymes) for the biosynthesis of angelyl-CoA. nih.govresearchgate.net

Fate of Fatty Acid Methyl Esters in Biological Systems

While specific metabolic studies on this compound are not extensively detailed in the available literature, the general fate of fatty acid methyl esters (FAMEs) in biological systems provides a strong predictive framework for its breakdown. FAMEs are not typically found in abundance in nature but can be readily metabolized by a wide array of microorganisms. arcjournals.org

The primary and initial step in the metabolism of a FAME, such as this compound, is enzymatic hydrolysis. monash.edumonash.edu This reaction is catalyzed by non-specific esterases and lipases, which are ubiquitous in biological systems. arcjournals.orgeuropa.eu The hydrolysis of the ester bond cleaves the molecule into its constituent parts: the corresponding fatty acid (angelic acid) and methanol (B129727). europa.eu

Once liberated, both metabolites enter their respective metabolic pathways.

Angelic Acid : As a short-chain unsaturated fatty acid, angelic acid can be activated to its CoA-ester, angelyl-CoA. nih.gov This can then be further metabolized. In plants, it's proposed that angelyl-CoA can be derived from the degradation of the amino acid L-isoleucine. researchgate.net The metabolic pathway for short-chain fatty acids can involve β-oxidation, similar to their long-chain counterparts, ultimately yielding acetyl-CoA, which can enter the citric acid cycle for energy production. arcjournals.org

Methanol : The methanol released from the hydrolysis is a simple alcohol that can be toxic in high concentrations. However, many organisms possess pathways to detoxify and utilize it. It is typically oxidized first to formaldehyde (B43269) and then to formate, which can then be assimilated into central carbon metabolism or completely oxidized to carbon dioxide. europa.eu

The biodegradability of FAMEs is generally considered to be high, with many being classified as readily biodegradable. epa.gov The rate of degradation can be influenced by factors such as the chain length and degree of saturation of the fatty acid component. Short-chain fatty acids are typically metabolized rapidly. arcjournals.org Therefore, it is expected that this compound would be readily hydrolyzed and its components assimilated or degraded in a biological environment equipped with common metabolic enzymes.

Applications and Advanced Materials Research

Role in Fragrance and Flavor Chemistry Research

Angelic acid methyl ester, and other angelate esters, play a significant role in the research and development of new fragrances and flavors. Their characteristic sweet, fruity, and ethereal aromas make them valuable components in creating complex scent and taste profiles.

Contribution to Olfactory Profiles

Esters of angelic acid are known for their contribution to the aroma of many essential oils and are valued for their fruity and floral notes. arpgweb.com For instance, they are principal components in Roman chamomile, contributing to its use as a sedative and tonic. wikipedia.orgnih.gov The specific scent profile can be described as sweet, fruity, and herbaceous. This unique combination allows for its use in a variety of fragrance compositions, often to impart a natural and fresh top-note. Research into the olfactory properties of various angelate esters helps perfumers and flavorists to create novel and appealing sensory experiences in products ranging from fine fragrances to food and beverages. ontosight.aigoogle.com

Synthesis of Novel Angelate Esters for Perfumery Research

The synthesis of new angelate esters is an active area of research in perfumery. By reacting angelic acid or its derivatives with different alcohols, chemists can create a wide array of esters with unique and desirable aromatic properties. For example, novel angelate esters have been synthesized that are described as having excellent aromatic characters. google.comgoogle.com The process often involves the isomerization of the more stable tiglic acid or its esters. google.comgoogleapis.com This research expands the palette of available fragrance ingredients, enabling the creation of innovative and sophisticated scent compositions. The development of efficient and stereoconservative methods for creating these esters is crucial, as the geometry of the molecule significantly impacts its olfactory properties. researchgate.net

Precursor for Advanced Organic Synthesis

This compound serves as a versatile starting material and building block in the synthesis of more complex molecules, particularly in the realm of natural products and novel chemical structures.

Use in the Synthesis of Complex Natural Products and Derivatives

The chemical structure of this compound, with its reactive double bond and ester functionality, makes it a valuable precursor for the synthesis of intricate natural products. For example, it has been utilized as a starting material in the total synthesis of complex molecules like gulmirecin A and disciformycin B. nih.gov It also plays a role in the synthesis of thiostrepton, a complex antibiotic. nih.gov Furthermore, the angelic acid moiety is a key component of various biologically active natural products, and its esters are often the active components in herbal medicines. arpgweb.comwikipedia.org The synthesis of these complex molecules often involves multiple steps where the angelic acid derivative is modified to build the final, intricate structure. chinesechemsoc.orgrsc.org

Building Block in Novel Chemical Transformations

Beyond its use in the synthesis of known natural products, this compound is also employed as a building block in the development of new chemical reactions and molecular architectures. Its unique electronic and steric properties can be exploited to achieve novel transformations and construct unique molecular frameworks. mdpi.com For instance, the development of methods for the biosynthesis of angelyl-CoA, derived from angelic acid, opens up possibilities for the bio-based production of a wide range of angelate esters with potential applications in medicine and materials science. researchgate.net

Development of Analytical Standards and Reference Materials

Accurate identification and quantification of chemical compounds are crucial in many scientific disciplines. This compound and its derivatives are used in the development of analytical standards and reference materials to ensure the quality and reliability of experimental results.

Certified reference materials (CRMs) of fatty acid methyl esters, including those structurally related to this compound, are essential for the calibration of analytical instruments and the validation of methods. reagecon.comnih.gov For example, isotopically labeled versions of this compound, such as Angelic Acid Methyl-d3 Ester, are available for use as internal standards in mass spectrometry-based analyses, allowing for more precise quantification. lgcstandards.comscbt.com The synthesis and characterization of pure angelate and tiglate esters are also important for creating reliable reference libraries for gas chromatography-mass spectrometry (GC-MS), which aids in the correct identification of these compounds in complex mixtures like essential oils. researchgate.net The availability of well-characterized standards is fundamental for quality control in the food, pharmaceutical, and fragrance industries. nih.govindiana.edu

Isotope-Labelled Analogues for Research

Isotope-labeled analogues of this compound are crucial tools in advanced materials research and analytical chemistry. These compounds, in which one or more atoms have been replaced by an isotope, serve as internal standards in quantitative analysis and as tracers in studies of metabolic pathways. The use of stable isotopes, such as deuterium (B1214612) (²H or D), allows for the differentiation of the labeled compound from its naturally occurring analogue by mass spectrometry without altering its chemical reactivity. eurisotop.com

One commercially available isotope-labeled analogue is Angelic Acid Methyl-d3 Ester. lgcstandards.com In this molecule, the three hydrogen atoms of the methyl ester group are replaced with deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of this compound in complex biological or environmental samples. eurisotop.com The distinct mass-to-charge ratio of the deuterated standard allows for precise measurement through isotope dilution analysis, a technique that corrects for sample loss during preparation and analysis. nih.gov

The primary application of isotope-labeled compounds is to improve the analytical accuracy of metabolomics. eurisotop.com By introducing a known quantity of the labeled standard into a sample, researchers can accurately determine the concentration of the endogenous (unlabeled) this compound. eurisotop.com This is particularly valuable in metabolomics, where distinguishing biologically derived metabolites from experimental noise is a significant challenge. eurisotop.com

While specific research explicitly detailing the use of Angelic Acid Methyl-d3 Ester is not abundant in publicly available literature, the principles for its application are well-established in the study of other structurally similar methyl esters, such as fatty acid methyl esters (FAMEs) and N-acyl amino acid methyl esters (NAMEs). nih.govnih.gov For instance, deuterated NAMEs have been synthesized to serve as internal standards for quantifying their unlabeled counterparts in bacterial cultures, enabling dose-dependent bioactivity testing. nih.gov Similarly, isotope-labeling is employed for the simultaneous determination of fatty acids and their methyl esters in aqueous matrices. nih.gov These methodologies highlight the utility of isotope-labeled analogues in elucidating the roles of these compounds in various biological and chemical systems.

Below is a table detailing the properties of the known isotope-labeled analogue of this compound.

PropertyValue
Compound Name Angelic Acid Methyl-d3 Ester
Product Code TRC-A637797-50MG
Molecular Formula C6D3H7O2
Molecular Weight 117.161
Isotope Label Deuterium (d3)
Source LGC Standards lgcstandards.com

Future Directions and Emerging Research Areas

Exploration of New Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly methods for synthesizing angelic acid methyl ester is a key area of ongoing research. Traditional methods often involve multiple steps and the use of hazardous reagents. Current efforts are focused on creating more sustainable pathways.

One promising approach is the isomerization of methyl tiglate, the more thermodynamically stable trans-isomer. google.com This process can be catalyzed by an organic sulfinic acid, allowing for the continuous production of this compound through a process called isomerization-distillation. googleapis.com This method is advantageous as it shifts the reaction equilibrium towards the desired cis-isomer by continuously removing the lower-boiling methyl angelate. google.comgoogleapis.com

Furthermore, researchers are exploring photocatalytic isomerization, which uses light energy to convert tiglic acid to angelic acid, a precursor for the methyl ester. Another innovative and sustainable strategy involves the use of lignin (B12514952), an abundant biomass source, as a methylating agent for carboxylic acids, which could be adapted for angelic acid production. nih.gov These green synthesis methods aim to reduce waste and energy consumption, making the production of this compound more economically viable and environmentally benign. researchgate.net

Advanced Mechanistic Studies using Cutting-Edge Computational and Analytical Tools

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Modern computational and analytical tools are proving invaluable in this endeavor.

Quantum chemical calculations, such as Density Functional Theory (DFT), are being employed to analyze the molecular structure and vibrational spectra of related molecules. researchgate.netpnrjournal.com These theoretical studies provide insights into the geometric parameters, like bond lengths and angles, and help in understanding the molecule's reactivity. researchgate.netpnrjournal.com

Spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, are used to identify functional groups and analyze the vibrational modes of the molecule, with the experimental data often being compared to theoretical calculations for validation. researchgate.netpnrjournal.com Mechanistic studies have also demonstrated that a well-ordered sequence of bond activation is key to the total transformation of lignin into methyl esters. nih.gov Through these advanced tools, researchers can elucidate complex reaction pathways and transition states, paving the way for more controlled and efficient syntheses.

Untapped Biosynthetic Pathways and Enzymatic Discoveries

The biosynthesis of angelic acid and its esters in nature offers a blueprint for developing biocatalytic and metabolic engineering approaches for their production. The angelic acid moiety is a vital component of many biologically active natural products known as angelates. researchgate.net

In several organisms, the biosynthesis of angelyl-CoA, the activated form of angelic acid, is believed to proceed through a pathway similar to fatty acid synthesis. nih.gov This pathway starts from precursors like acetyl-CoA and methylmalonyl-CoA and involves a series of enzymatic reactions catalyzed by enzymes such as beta-ketoacyl-(acyl-carrier-protein) synthase III and 3-ketoacyl-(acyl-carrier-protein) reductase. researchgate.netnih.gov

Researchers have successfully engineered Saccharomyces cerevisiae (baker's yeast) to produce angelyl-CoA. nih.gov By introducing genes from bacteria like Streptomyces sp. SF2575, they were able to establish the biosynthetic pathway in yeast. nih.govnih.gov Further optimization, such as feeding the yeast with angelic acid and expressing specific acyl-CoA ligases from plants, has led to significant production of angelyl-CoA. nih.govbiocrick.com These enzymatic and biosynthetic approaches hold great promise for the sustainable and scalable production of this compound and other valuable angelates. nih.gov

Development of Novel this compound Derivatives with Tailored Properties

The core structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with customized properties for various applications, including as flavorings and perfumes. acs.org A number of novel esters of angelic acid have been synthesized and are noted for their aromatic characteristics. google.com

For example, a variety of angelic acid esters have been prepared through the isomerization of the corresponding tiglic acid esters or by transesterification of methyl angelate with different alcohols. googleapis.comgoogle.com These novel esters include compounds like (Z)-3-hexenyl angelate, 3-methyl-2-butenyl (B1208987) angelate, and cyclohexyl angelate, each possessing unique aromatic profiles. google.comgoogleapis.comgoogle.com The development of these derivatives expands the potential applications of angelic acid esters in the fragrance and flavor industries. google.com Research into the structure-activity relationships of these new compounds will be crucial for designing molecules with specific desired characteristics.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Angelic Acid Methyl Ester (AAME) in academic research?

this compound (C₆H₁₀O₂, CAS 5953-76-4) is typically synthesized via acid-catalyzed esterification of angelic acid with methanol. Key steps include:

  • Esterification : Use sulfuric acid (1% v/v) or BF₃-methanol as catalysts under reflux conditions (60–80°C) for 2–4 hours .
  • Purification : Post-reaction, neutralize the catalyst, extract with dichloromethane, and purify via vacuum distillation or preparative GC to isolate the (Z)-isomer .
  • Characterization : Confirm identity using GC-MS with polar capillary columns (e.g., SP™-2560, 75 m × 0.25 mm) to resolve cis/trans isomers. Compare retention indices (e.g., AI: 1656 for citronellyl angelate) and mass spectra against reference libraries .

Q. How can researchers differentiate this compound from its geometric isomer (Tiglic Acid Methyl Ester) using analytical techniques?

  • Gas Chromatography (GC) : Employ a highly polar cyanosilicone column (e.g., SP™-2560) with a temperature ramp (e.g., 50°C to 240°C at 4°C/min). The cis-isomer (AAME) elutes earlier than the trans-isomer (Tiglate) due to differences in polarity .
  • Mass Spectrometry (MS) : Both isomers share similar fragmentation patterns, but AAME shows a base peak at m/z 99 (C₅H₇O₂⁺) due to α-cleavage, while Tiglate may exhibit distinct relative abundances of fragment ions .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR to identify coupling constants (J-values) for double-bond protons; AAME (Z-isomer) typically shows J = 10–12 Hz, whereas Tiglate (E-isomer) has J = 15–17 Hz .

Advanced Research Questions

Q. What experimental strategies are effective for studying the enzyme inhibition properties of AAME?

AAME inhibits enzymes such as D-amino-acid oxidase and NAD+-dependent malic enzyme . Methodological approaches include:

  • Kinetic Assays : Measure enzyme activity in the presence of AAME (0.1–10 mM) using spectrophotometric methods (e.g., malic enzyme activity via NADH depletion at 340 nm) .
  • Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations. For example, AAME’s inhibition of esterase can be tested using p-nitrophenyl acetate hydrolysis .
  • Structural Studies : Conduct molecular docking with enzyme crystal structures (e.g., PDB ID 1OAA for D-amino-acid oxidase) to identify binding sites. Compare results with tiglate derivatives to assess isomer-specific effects .

Q. How do structural modifications to AAME’s ester group influence its biological activity in metabolic pathways?

  • Side-Chain Alterations : Replace the methyl ester with bulkier groups (e.g., isobutyl or benzyl esters). For example, isobutyl angelate (CAS 7779-81-9) shows reduced cholesterol efflux promotion compared to AAME, highlighting steric sensitivity .
  • Isomer Stability : Assess metabolic interconversion using isotopic labeling (e.g., ¹³C-AAME in Datura inoxia cell cultures). Studies confirm AAME does not isomerize to tiglate in vivo, suggesting geometric stability under biological conditions .
  • Acyltransferase Specificity : Test AAME as a substrate for acyltransferases in alkaloid biosynthesis (e.g., heliosupine formation). Use LC-MS/MS to track incorporation into ester-containing metabolites .

Q. What are the best practices for resolving contradictory data in AAME’s reported enzyme targets?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cofactors) across labs. For example, discrepancies in D-amino-acid oxidase inhibition may arise from variations in enzyme sources (e.g., pig heart vs. recombinant human) .
  • Meta-Analysis : Compile inhibition constants (Ki) from multiple studies (e.g., Webb (1966) vs. Landsperger & Harris (1976)) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Validation : Confirm enzyme interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

Methodological Notes

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details. Include raw GC-MS chromatograms, NMR spectra, and enzyme kinetic parameters in supplementary materials .
  • Ethical Considerations : Disclose all conflicts of interest and cite primary literature (e.g., original synthesis protocols from Weber & King (1935)) to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.